molecular formula C10H15ClFN B1344262 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride CAS No. 2413-54-9

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B1344262
CAS No.: 2413-54-9
M. Wt: 203.68 g/mol
InChI Key: WXNVDQWUGUEUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines. It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activity. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and unique chemical behavior.

Scientific Research Applications

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in the development of therapeutic agents, particularly in the treatment of neurological disorders.

    Pharmacology: Researchers investigate its effects on neurotransmitter systems and its potential as a psychoactive substance.

    Analytical Chemistry: It is used as a reference standard in analytical methods to detect and quantify similar compounds in biological samples.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other fluorinated organic compounds with various industrial applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-fluorotoluene, undergoes nitration to form 4-fluoronitrotoluene.

    Reduction: The nitro group is then reduced to an amine group, resulting in 4-fluoroaniline.

    Alkylation: The 4-fluoroaniline is alkylated with acetone to form 1-(4-fluorophenyl)-2-methylpropan-2-amine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. By increasing the levels of these neurotransmitters in the synaptic cleft, it enhances neurotransmission and produces stimulant and entactogenic effects. The molecular targets include transporters and receptors associated with these neurotransmitters, influencing their release and reuptake processes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:

    4-Fluoroamphetamine: Both compounds have a fluorine atom on the phenyl ring, but 4-fluoroamphetamine lacks the additional methyl group on the amine.

    4-Fluoromethamphetamine: This compound has a similar structure but with a methamphetamine backbone, leading to different pharmacological effects.

    4-Fluorophenylhydrazine hydrochloride: While structurally related, this compound is used primarily as a chemical intermediate in the synthesis of other compounds.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNVDQWUGUEUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626740
Record name 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413-54-9
Record name 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)-2-methyl-2-aminopropane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.